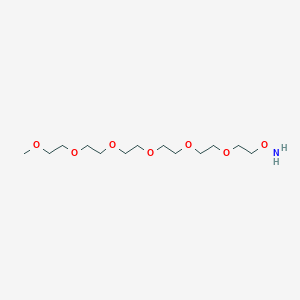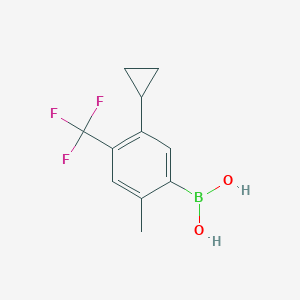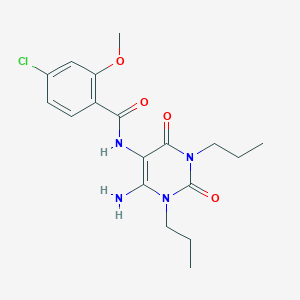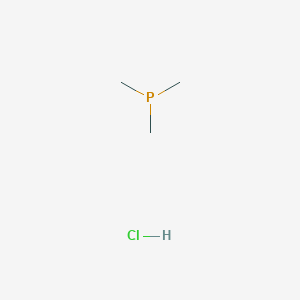
Trimethylphosphine hydrogen chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylphosphine hydrogen chloride is an organophosphorus compound with the chemical formula P(CH₃)₃·HCl. It is a colorless liquid with a strong, unpleasant odor characteristic of alkylphosphines. This compound is commonly used as a ligand in coordination chemistry and has various applications in organic synthesis and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethylphosphine hydrogen chloride can be synthesized by reacting trimethylphosphine with hydrogen chloride gas. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine. The general reaction is as follows:
P(CH3)3+HCl→P(CH3)3⋅HCl
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where trimethylphosphine is exposed to hydrogen chloride gas under controlled conditions. The product is then purified through distillation or crystallization techniques to obtain a high-purity compound.
Types of Reactions:
Oxidation: this compound can be oxidized to form trimethylphosphine oxide.
Reduction: It can undergo reduction reactions, particularly in the presence of strong reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Strong reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles like alkyl halides or organometallic reagents.
Major Products Formed:
Oxidation: Trimethylphosphine oxide.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Trimethylphosphine hydrogen chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of trimethylphosphine hydrogen chloride involves its ability to act as a nucleophile and form complexes with various metal ions. The compound’s lone pair of electrons on the phosphorus atom allows it to coordinate with metal centers, facilitating various catalytic processes. The molecular targets and pathways involved include coordination with transition metals and participation in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Trimethylphosphine: P(CH₃)₃
Triphenylphosphine: P(C₆H₅)₃
Triethylphosphine: P(C₂H₅)₃
Comparison: Trimethylphosphine hydrogen chloride is unique due to its combination of trimethylphosphine with hydrogen chloride, which imparts distinct reactivity and solubility properties. Compared to trimethylphosphine, the hydrogen chloride adduct is more reactive in nucleophilic substitution reactions. Triphenylphosphine and triethylphosphine, on the other hand, have different steric and electronic properties, making them suitable for different applications in catalysis and synthesis.
Eigenschaften
CAS-Nummer |
10237-22-6 |
|---|---|
Molekularformel |
C3H10ClP |
Molekulargewicht |
112.54 g/mol |
IUPAC-Name |
trimethylphosphane;hydrochloride |
InChI |
InChI=1S/C3H9P.ClH/c1-4(2)3;/h1-3H3;1H |
InChI-Schlüssel |
QMGCGMCWRCSEPP-UHFFFAOYSA-N |
Kanonische SMILES |
CP(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078241.png)

![8-(3-chlorophenyl)-1-methyl-3-propyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14078253.png)
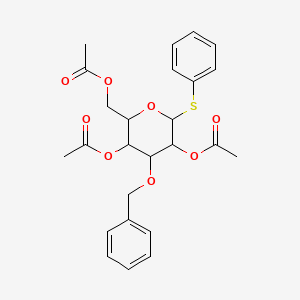


![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-methyl-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14078292.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078301.png)
![4-hydroxy-1,7-dimethyl-8-{2-[4-(3-methylbutyl)piperazin-1-yl]ethyl}-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14078311.png)
